N-Cyclohexylidene-2-methylpropane-2-sulfinamide
Overview
Description
“N-Cyclohexylidene-2-methylpropane-2-sulfinamide” is a chemical compound with the molecular formula C10H19NOS and a molecular weight of 201.33 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “this compound” can be achieved via copper-mediated condensation with cyclohexane carboxaldehyde .Molecular Structure Analysis
The InChI code for this compound is1S/C10H19NOS/c1-10(2,3)13(12)11-9-7-5-4-6-8-9/h7,11H,4-6,8H2,1-3H3
. This indicates the presence of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom in the molecule. Physical And Chemical Properties Analysis
“this compound” is predicted to have a boiling point of 319.0±25.0 °C and a density of 1.10±0.1 g/cm3 .Scientific Research Applications
1. Chromatographic Enantioseparation
Chiral sulfinamide derivatives, including compounds related to N-Cyclohexylidene-2-methylpropane-2-sulfinamide, are utilized in chromatographic enantioseparation. This process is crucial in chemistry, medicine, and material science. The separation of these compounds is facilitated by polysaccharide-based chiral stationary phases, providing a deeper understanding and valuable guidance for future chiral HPLC studies related to chiral sulfinamides (Zeng, Wen, Xiang, & Zhang, 2018).
2. Synthesis of Enantiomerically Pure Imines
This compound is instrumental in the synthesis of optically pure N-(tert-butylsulfinyl)imines. This method is environmentally friendly and efficient, allowing for the preparation of a variety of sulfinyl aldimines and ketimines with excellent yields and purity. This methodology is significant in organic chemistry, particularly in the synthesis of aromatic, heteroaromatic, and aliphatic N-(tert-butylsulfinyl)imines (Collados, Toledano, Guijarro, & Yus, 2012).
3. Mechanistic Insights into Stereoselective Reactions
The compound's role in stereoselective nucleophilic 1,2-addition reactions has been explored using computational methods. This research provides insights into the factors determining the diastereomeric ratio and contributes to the understanding of the reaction mechanism, particularly in organic synthesis (Hennum, Fliegl, Gundersen, & Eisenstein, 2014).
4. Radical Alkylation Reaction
This compound derivatives are used in the diastereoselective radical alkylation reaction of sulfinimines. This method leads to the synthesis of enantiomerically pure (α‐Phenylalkyl)amines, demonstrating the compound's significance in the preparation of primary α-(tert-butyl)-ortho-hydroxy- and -ortho-methoxybenzylamines (Fernández‐Salas, Rodríguez-Fernández, Maestro, & García-Ruano, 2014).
5. Cocatalysis in Enantioselective Protonation
The compound is used in cocatalysis with achiral sulfonic acids for enantioselective protonation reactions. This application in organic synthesis involves the formation of 2-aryl-substituted cycloalkanones from trimethylsilyl enol ethers (Beck, Hyde, & Jacobsen, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Future Directions
properties
IUPAC Name |
N-cyclohexylidene-2-methylpropane-2-sulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-10(2,3)13(12)11-9-7-5-4-6-8-9/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELUBRHLPUTXTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=C1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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